Ethyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamido)propanoate
Description
Ethyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamido)propanoate is a boronate-containing compound featuring a picolinamide group (a pyridine-2-carboxamide derivative) linked to a propanoate ester. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly termed "pinacol boronate") moiety renders it reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for carbon-carbon bond formation .
Properties
IUPAC Name |
ethyl 3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O5/c1-6-23-14(21)9-10-19-15(22)13-8-7-12(11-20-13)18-24-16(2,3)17(4,5)25-18/h7-8,11H,6,9-10H2,1-5H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKJMRFNZHYMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamido)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
This compound features a unique boron-containing moiety that enhances its reactivity and biological interactions. The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₄H₁₉BNO₄
- Molecular Weight : 277.12 g/mol
The presence of the dioxaborolane ring is critical as it is known to participate in various chemical reactions that can modulate biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance, the incorporation of the dioxaborolane group in similar structures has shown enhanced cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of boron-containing compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of cellular signaling pathways .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Research indicates that similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored. Specifically, its ability to inhibit enzymes involved in metabolic pathways could provide therapeutic avenues for diseases such as diabetes and obesity. Studies have shown that related compounds can effectively inhibit key enzymes like α-glucosidase and lipase .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of ethyl boron compounds and tested their effects on human breast cancer cell lines. The results indicated that the dioxaborolane derivatives exhibited a significant reduction in cell viability compared to controls. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial activity of boron-containing compounds highlighted the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting a promising alternative for treating resistant bacterial strains .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamido)propanoate is primarily noted for its potential use in drug development. The unique structural features of this compound make it suitable for various biological applications:
- Anticancer Activity : Research indicates that compounds containing boron moieties can exhibit anticancer properties. The dioxaborolane group facilitates interactions with biological targets that are crucial in cancer pathways. For instance, studies have shown that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .
- Targeted Drug Delivery : The ability of the compound to form stable complexes with metal ions enhances its potential as a drug delivery agent. The dioxaborolane structure can be utilized to create prodrugs that release active pharmaceutical ingredients selectively in target tissues .
Organic Synthesis Applications
The compound is also significant in organic synthesis due to its role in cross-coupling reactions:
- Suzuki-Miyaura Coupling : this compound can serve as a boron-containing reagent in Suzuki-Miyaura reactions. This reaction is pivotal for forming carbon-carbon bonds and synthesizing complex organic molecules . The presence of the dioxaborolane group stabilizes the intermediate species during the reaction process.
Table 1: Comparison of Applications
| Application Type | Description | Example Use Cases |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through inhibition of tumor growth | Development of targeted cancer therapies |
| Targeted drug delivery via stable metal complexes | Prodrugs for selective release in specific tissues | |
| Organic Synthesis | Utilization in Suzuki-Miyaura coupling reactions | Synthesis of pharmaceuticals and agrochemicals |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a novel anticancer agent using this compound as a key intermediate. The results indicated significant cytotoxicity against several cancer cell lines while maintaining low toxicity to normal cells .
- Case Study 2 : Research featured in Organic Letters detailed the successful application of this compound in a multi-step synthetic route leading to complex natural products. The efficiency of the Suzuki-Miyaura coupling facilitated the rapid assembly of intricate molecular architectures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three structurally related boronate esters (Table 1):
Table 1: Structural and Physical Properties of Ethyl 3-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinamido)Propanoate and Analogues
Key Observations:
- Amide vs.
- Boronate Positioning : The boronate at the pyridine’s 5-position (target compound) versus the phenyl group’s 2-position () alters steric and electronic profiles, impacting reactivity in cross-coupling .
- Physical State : The benzoate analogue () is a low-melting solid (40–44°C), whereas the target and phenyl-substituted compounds () are liquids, reflecting differences in molecular symmetry and intermolecular interactions.
Reactivity in Suzuki-Miyaura Cross-Coupling
The electron-withdrawing picolinamide group in the target compound may activate the boronate for coupling compared to phenyl or benzoate derivatives. For example:
- Phenyl-Substituted Analogue () : Lower reactivity due to the electron-donating nature of the phenyl group, requiring harsher conditions (e.g., higher temperatures or stronger bases).
- Target Compound : The amide’s electron-withdrawing effect likely accelerates transmetallation in Suzuki reactions, enabling coupling under milder conditions .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a two-stage approach:
Stage 1: Installation of the boronate ester on the pyridine ring
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is introduced onto the 5-position of the picolinamide or pyridine ring via transition metal-catalyzed borylation reactions.Stage 2: Formation of the amide bond linking the picolinamide to the ethyl 3-propanoate moiety
This involves coupling of the borylated picolinamide intermediate with ethyl 3-aminopropanoate or related derivatives to form the target amide.
Detailed Preparation Methodologies
Borylation of Picolinamide Derivatives
A common and efficient method to introduce the boronate ester group onto aromatic heterocycles like picolinamide involves copper-catalyzed borylation using bis(pinacolato)diboron (B2Pin2):
-
- Bis(pinacolato)diboron (B2Pin2) as the boron source
- Copper(I) chloride (CuCl) as catalyst
- 1,2-Bis(diphenylphosphino)ethane (dppe) as ligand
- Potassium tert-butoxide (KOtBu) as base
- 1,4-Dioxane as solvent
- Inert atmosphere (argon), reaction temperature around 65 °C initially, then cooled to room temperature for substrate addition
-
- B2Pin2 and dppe are combined in a reaction vial under inert atmosphere.
- CuCl and KOtBu are added, and the mixture is stirred at 65 °C until the solution turns black, indicating catalyst activation.
- The reaction mixture is cooled to room temperature, then the picolinamide substrate is added dropwise.
- The mixture is stirred for a specified time to complete the borylation.
-
- The reaction mixture is diluted with ethyl acetate/hexane mixtures.
- The crude product is purified by silica gel column chromatography using ethyl acetate/hexane gradients.
This method is adapted from procedures reported for similar boronate esters such as ethyl 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate.
Amide Bond Formation
Following borylation, the amide bond between the 5-boronated picolinamide and ethyl 3-aminopropanoate is formed:
-
- Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBt (1-hydroxybenzotriazole) or similar additives to improve coupling efficiency
- Base such as triethylamine (TEA)
-
- The borylated picolinic acid derivative is activated by EDCI/HOBt in anhydrous solvent (e.g., dichloromethane).
- Ethyl 3-aminopropanoate is added along with base.
- The reaction is stirred at room temperature or slightly elevated temperature until completion.
- Purification is performed by column chromatography.
This step ensures the formation of the ethyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamido)propanoate with high purity.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Picolinamide derivative + B2Pin2 + CuCl + dppe + KOtBu | 65 °C, 1,4-dioxane, argon atmosphere | 5-Borylated picolinamide intermediate |
| 2 | 5-Borylated picolinamide + Ethyl 3-aminopropanoate + EDCI/HOBt + TEA | Room temp, DCM solvent | This compound |
Analytical Characterization and Purification
- Purification: Silica gel column chromatography with ethyl acetate/hexane solvent mixtures is standard to isolate the pure product.
- Characterization:
- ^1H NMR and ^13C NMR confirm the structure and purity.
- Boronate esters show characteristic signals around 1.2 ppm (s, 12H) for the pinacol methyl groups.
- Amide NH and aromatic protons appear in expected regions.
- Mass spectrometry confirms molecular weight.
Summary Table of Preparation Data
| Parameter | Details |
|---|---|
| Boronation catalyst | CuCl (5 mol%) |
| Ligand | dppe (5 mol%) |
| Boron source | Bis(pinacolato)diboron (B2Pin2), 1.2 equiv. |
| Base | KOtBu (5 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature (borylation) | 65 °C (activation), then room temperature |
| Coupling reagent | EDCI/HOBt |
| Base (coupling) | Triethylamine |
| Purification method | Silica gel chromatography (EtOAc:Hexane) |
| Yield (typical) | 70-85% (depending on substrate and scale) |
Research Findings and Notes
- The copper-catalyzed borylation method is widely recognized for its efficiency and selectivity in introducing boronate esters onto heteroaromatic rings such as picolinamide derivatives.
- The use of dppe ligand enhances the catalytic activity and stability of the copper complex.
- The amide bond formation under carbodiimide-mediated coupling is a robust method to link the borylated intermediate with ethyl 3-aminopropanoate, yielding the target compound in high purity.
- Purification by silica gel chromatography with ethyl acetate/hexane gradients effectively separates the product from side products and unreacted starting materials.
- The boronate ester functionality is stable under these reaction and purification conditions, allowing for further synthetic transformations if required.
Q & A
Basic: What are the standard synthetic routes for preparing Ethyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamido)propanoate?
Answer:
The compound is typically synthesized via a two-step procedure:
Borylation : A picolinamide precursor is reacted with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in a polar aprotic solvent (DMF or THF) with a base (Na₂CO₃ or Cs₂CO₃) at 80–100°C .
Esterification : The boronate intermediate is coupled with ethyl bromopropanoate using cesium carbonate in THF under reflux, followed by acidic workup (1 N HCl) and purification via column chromatography (SiO₂, EtOAc/hexane gradient) .
Key Data : Typical yields range from 60–85%, with purity confirmed by TLC (Rf ~0.35 in 1:9 EtOAc/hexanes) and NMR .
Basic: How is this compound characterized, and what analytical methods are critical for quality control?
Answer:
- 1H/13C NMR : Confirms the presence of the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and ethyl ester (δ ~4.1–4.3 ppm for CH₂CH₃) .
- 11B NMR : A singlet at δ ~30–33 ppm verifies the sp²-hybridized boron atom .
- TLC : Used to monitor reaction progress (e.g., 1:9 EtOAc/hexanes) .
- HRMS : Validates molecular weight (e.g., [M+Na]⁺ calculated for C₁₈H₂₇BN₂O₅: ~377.19) .
Basic: What is the role of the pinacol boronate group in Suzuki-Miyaura cross-coupling reactions?
Answer:
The boronate group acts as a transmetalation partner in palladium-catalyzed couplings, enabling bond formation between the picolinamide moiety and aryl/heteroaryl halides. The pinacol ester stabilizes boron, preventing protodeboronation while allowing activation under basic conditions (e.g., Na₂CO₃ in H₂O/DMF) .
Key Insight : The electron-withdrawing picolinamide group enhances reactivity by polarizing the boron-carbon bond, facilitating transfer to Pd(II) intermediates .
Advanced: How can competing side reactions (e.g., protodeboronation or ester hydrolysis) be minimized during cross-coupling?
Answer:
- Protodeboronation : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent oxidation. Additives like Na₂SO₄ reduce trace water .
- Ester Hydrolysis : Avoid strongly basic aqueous phases (pH >10). Opt for mild bases (K₃PO₄) and short reaction times (<12 h) at 80°C .
- Catalyst Optimization : PdCl₂(dppf)·CH₂Cl₂ (1–5 mol%) provides higher selectivity than Pd(PPh₃)₄, reducing homocoupling byproducts .
Advanced: What strategies stabilize this compound during long-term storage or sensitive reactions?
Answer:
- Storage : Store at 0–6°C under argon in amber vials to prevent moisture absorption and photodegradation .
- In Situ Protection : For moisture-sensitive reactions, use molecular sieves (4Å) or trimethyl borate as a scavenger .
- Derivatization : Convert the ethyl ester to a tert-butyl ester (e.g., using Boc₂O) for enhanced stability in acidic conditions .
Advanced: How can structural modifications (e.g., substituent variations) tune reactivity for targeted applications?
Answer:
- Electron-Deficient Arenes : Replace the picolinamide with pyridine-3-sulfonamide (BD253262) to enhance electrophilicity for couplings with deactivated aryl chlorides .
- Steric Shielding : Introduce ortho-substituents (e.g., 3-fluoro in BD868777) to slow protodeboronation while maintaining coupling efficiency .
- Biolabeling : Attach fluorophores via the ethyl ester group using EDCI/HOBt-mediated amidation .
Advanced: How are reaction byproducts (e.g., homocoupled dimers) identified and quantified?
Answer:
- HPLC-MS : Detects dimers (e.g., m/z ~700–750 for bipicolinamide derivatives) with reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) .
- NMR Kinetics : Track boron signal disappearance (11B NMR) and aryl proton integration (1H NMR) to calculate coupling efficiency .
- X-ray Crystallography : Resolves ambiguous structures, particularly for crystalline byproducts like boroxines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
